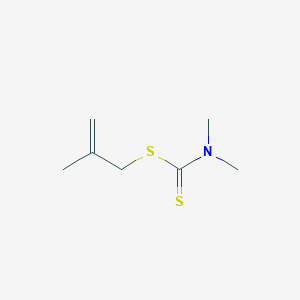
2-Methylprop-2-en-1-yl dimethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylprop-2-en-1-yl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is primarily used in various industrial and scientific applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en-1-yl dimethylcarbamodithioate typically involves the reaction of 2-methylprop-2-en-1-ol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylprop-2-en-1-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces thiols .
Wissenschaftliche Forschungsanwendungen
2-Methylprop-2-en-1-yl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methylprop-2-en-1-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Methylprop-2-en-1-yl dimethylcarbamodithioate include:
2-Methyl-2-propen-1-ol: Known for its use in organic synthesis and as a precursor for other chemicals.
Isophthalic acid, di(2-methylprop-2-en-1-yl) ester: Used in the production of polymers and resins.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of reactivity and stability, making it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
53281-94-0 |
|---|---|
Molekularformel |
C7H13NS2 |
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
2-methylprop-2-enyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H13NS2/c1-6(2)5-10-7(9)8(3)4/h1,5H2,2-4H3 |
InChI-Schlüssel |
UYBCNGCCOSKKKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CSC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















